molecular formula C10H10ClN3O B1218296 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 31409-32-2

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1218296
CAS No.: 31409-32-2
M. Wt: 223.66 g/mol
InChI Key: PXINDYJACXPZIN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, along with the p-chlorophenyl and ethyl substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its anticancer properties, where it inhibits enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring without substituents.

    5-Phenyl-1,2,4-Triazole: A triazole ring with a phenyl substituent.

    4-Ethyl-1,2,4-Triazole: A triazole ring with an ethyl substituent.

Uniqueness

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the p-chlorophenyl and ethyl substituents on the triazole ring. This combination imparts specific chemical properties and reactivity that are not observed in the simpler triazole derivatives.

Properties

CAS No.

31409-32-2

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H10ClN3O/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)

InChI Key

PXINDYJACXPZIN-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl

Synonyms

5-(4-chlorophenyl)-2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one
MDL 27192
MDL-27,192

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-chlorobenzoyl)-4-ethylsemicarbazide (23.7 g, 9.81×10-2 mole) and 1 molar aqueous NaOH (118 ml, 1.18×10-1 mole) were stirred and warmed to reflux. After refluxing 23 hours, heating was discontinued and the reaction was acidified by the dropwise addition of 1 molar aqueous hydrochloric acid (130 ml, 1.30×10-1 mole). A colorless solid formed as the reaction was acidified and, after cooling in an ice bath, this was collected by filtration. Crystallization from isopropanol gave colorless spars: 18.2 g (83%), mp 188°-189°.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

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